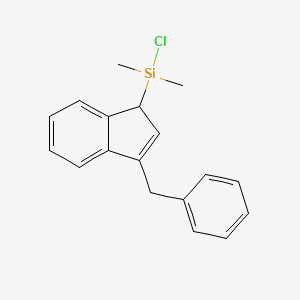
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is a chemical compound with the molecular formula C18H19ClSi. It is a silane derivative, characterized by the presence of a benzyl group attached to an indene moiety, along with a chloro and two methyl groups attached to silicon. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane typically involves the reaction of 3-benzyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Transition metal catalysts such as palladium or platinum complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the indene moiety can lead to the formation of indane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane, while oxidation with m-CPBA can produce (3-Benzyl-1H-inden-1-yl)(dimethylsilanol).
Scientific Research Applications
Chemistry
In chemistry, (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicine, silane compounds are investigated for their potential use in developing new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane
- (3-Benzyl-1H-inden-1-yl)(dimethylsilanol)
- (3-Benzyl-1H-inden-1-yl)(dimethylthio)silane
Uniqueness
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is unique due to the presence of the chloro group, which provides a versatile handle for further functionalization
Properties
CAS No. |
357607-87-5 |
|---|---|
Molecular Formula |
C18H19ClSi |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-chloro-dimethylsilane |
InChI |
InChI=1S/C18H19ClSi/c1-20(2,19)18-13-15(12-14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-11,13,18H,12H2,1-2H3 |
InChI Key |
BUXNGAKUVHZPIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


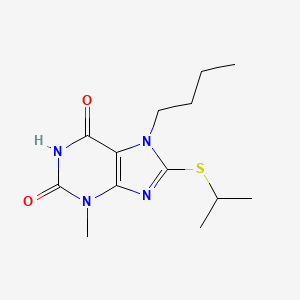
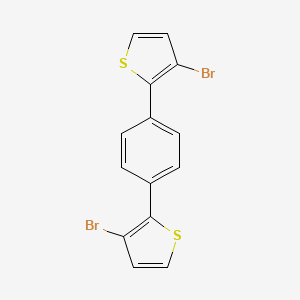
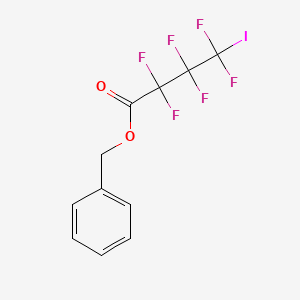
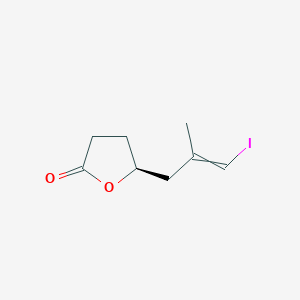

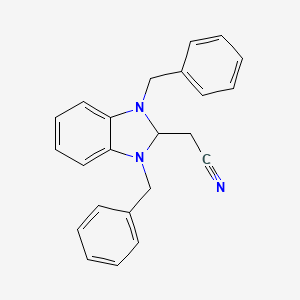
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
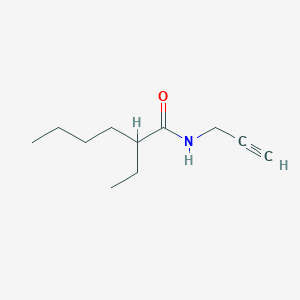
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
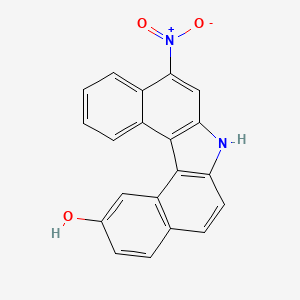
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
